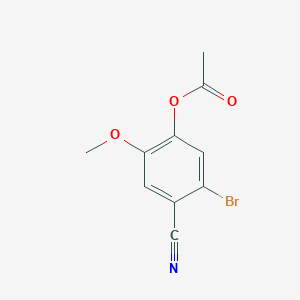
4-Bromo-2-thiophenecarbonyl chloride
Overview
Description
4-Bromo-2-thiophenecarbonyl chloride is an organosulfur compound with the molecular formula C5H2BrClOS and a molecular weight of 225.49 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromine atom at the fourth position and a carbonyl chloride group at the second position of the thiophene ring. This compound is primarily used in organic synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-thiophenecarbonyl chloride can be synthesized from 4-bromo-2-thiophenecarboxylic acid. The synthesis involves the reaction of 4-bromo-2-thiophenecarboxylic acid with thionyl chloride in chloroform under heating conditions for approximately 2 hours . The reaction can be represented as follows:
4-Bromo-2-thiophenecarboxylic acid+Thionyl chloride→4-Bromo-2-thiophenecarbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-thiophenecarbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of corresponding amides or esters.
Addition Reactions: The carbonyl chloride group can react with nucleophiles, such as water or alcohols, to form carboxylic acids or esters.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of this compound from 4-bromo-2-thiophenecarboxylic acid.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Nucleophiles: Such as amines, alcohols, and water, for substitution and addition reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by the hydrolysis of the carbonyl chloride group.
Scientific Research Applications
4-Bromo-2-thiophenecarbonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Pharmaceutical Synthesis: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: Employed in the development of novel materials with specific properties.
Proteomics Research: Utilized in the study of protein interactions and modifications.
Mechanism of Action
The mechanism of action of 4-bromo-2-thiophenecarbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent, transferring the carbonyl group to nucleophiles.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarbonyl Chloride: Lacks the bromine substituent at the fourth position.
4-Chloro-2-thiophenecarbonyl Chloride: Contains a chlorine atom instead of a bromine atom at the fourth position.
4-Bromo-2-thiophenecarboxylic Acid: Contains a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
4-Bromo-2-thiophenecarbonyl chloride is unique due to the presence of both a bromine atom and a carbonyl chloride group on the thiophene ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-bromothiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClOS/c6-3-1-4(5(7)8)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFUAQAMUIHRON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383704 | |
| Record name | 4-bromo-2-thiophenecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58777-65-4 | |
| Record name | 4-bromo-2-thiophenecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
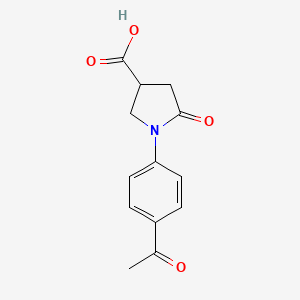
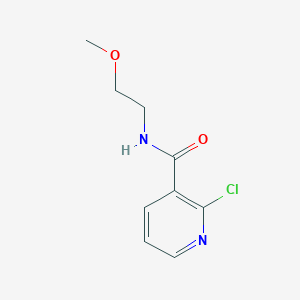
![Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-](/img/structure/B1334556.png)
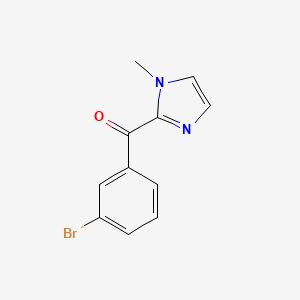
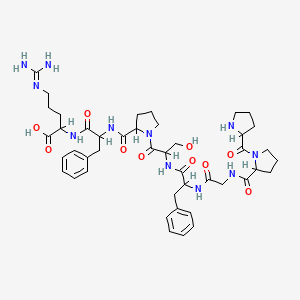


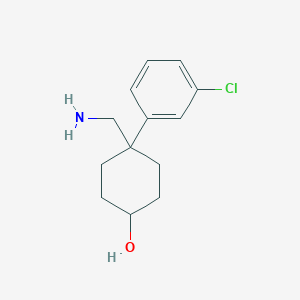
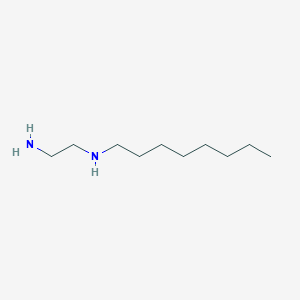
![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1334575.png)


![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid](/img/structure/B1334582.png)
